molecular formula C14H15N7O B2979597 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2198196-34-6

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2979597
CAS RN: 2198196-34-6
M. Wt: 297.322
InChI Key: FCGHFSZGKIZSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. It has been widely used in scientific research to investigate the role of P2Y1 receptor in various physiological and pathological processes.

Scientific Research Applications

Synthetic Methods and ReactivityStudies on the synthesis and reactivity of compounds related to "6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one" show diverse synthetic routes and reactivity profiles. For example, the synthesis of 4-methyl-s-triazolo[4,3-a]purin-9(4H)-ones involved condensation reactions starting from hydrazino derivatives, showcasing methods for constructing complex purine analogs (Nagamatsu et al., 1985). Similarly, studies on the reactivity of pyridazinones with nucleophiles describe the selective displacement of chlorine atoms, leading to the synthesis of novel compounds (Adembri et al., 1976). These methods could be relevant for synthesizing or modifying the structure of "6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one."

Potential Applications

The synthesis and evaluation of related compounds have been directed towards exploring their potential as antimicrobial agents, showcasing a common theme in the search for new drugs with unique modes of action. For instance, benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity, indicating the ongoing interest in heterocyclic compounds for therapeutic uses (Ansari & Lal, 2009). Another study focused on azetidinones and thiazolidinones derived from hydrazinopyrimidine, evaluated for their antimicrobial potential, underscoring the versatility of these frameworks in drug discovery (Parmar et al., 1999).

Unique Properties

Research into the properties of compounds structurally related to "6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one" highlights the potential for discovering novel biological activities. For instance, studies on azetidinylquinolones as antibacterial agents reveal the significance of the azetidine moiety in conferring antibacterial activity, with structural modifications leading to variations in efficacy and pharmacokinetics (Frigola et al., 1994). This suggests that modifications to the azetidine part of the compound could similarly influence its biological properties.

properties

IUPAC Name

6-methyl-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-9-2-3-11(22)21(19-9)6-10-4-20(5-10)14-12-13(16-7-15-12)17-8-18-14/h2-3,7-8,10H,4-6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGHFSZGKIZSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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